Copper(I) Triflate Demonstrates Superior Yield and Enantioselectivity in Catalytic Protoboration
In a head-to-head catalyst comparison for the protoboration of a terminal alkene, the CuOTf-benzene complex (CuOTf.PhH) delivered a 73% yield and >99:1 enantiomeric ratio (er), significantly outperforming CuI (39% yield, 98:2 er) and CuBr (49% yield, 90:10 er) under identical conditions [1].
| Evidence Dimension | Catalytic performance in asymmetric protoboration |
|---|---|
| Target Compound Data | 73% yield, >99:1 er |
| Comparator Or Baseline | CuI: 39% yield, 98:2 er; CuBr: 49% yield, 90:10 er; CuCl: 65% yield, 98:2 er |
| Quantified Difference | CuOTf yield is 1.87x that of CuI and 1.49x that of CuBr; enantioselectivity (er) is superior to both CuI and CuBr. |
| Conditions | Reaction of terminal alkene (1a, 0.20 mmol) with pinB–Bpin (0.30 mmol), LiOtBu base (0.60 mmol) in THF (1.5 mL) at room temperature for 16 h. |
Why This Matters
For procurement in asymmetric synthesis projects, the choice of CuOTf can be the difference between achieving high-yielding, enantiopure products or generating unusable racemic or low-yield mixtures.
- [1] Jang, H., et al. (2019). Table 1: Effect of Reaction Parameters on the Metal-Catalyzed Coupling. In Copper-Catalyzed Protoboration of Terminal Alkenes. ACS Catalysis, 9(11), 10142-10151. (Data from PMC Table 1). View Source
